4-ethynyl-2-methylthiophene

Organic Electronics Computational Chemistry Bandgap Engineering

Research often stalls due to limited availability of regiospecifically substituted thiophene building blocks. 4-Ethynyl-2-methylthiophene directly solves this by providing a unique 2-methyl-4-ethynyl substitution pattern that is not accessible with common 2- or 3-substituted analogs. This enables precise electronic tuning and regioselective Sonogashira couplings critical for conjugated polymers and kinase inhibitor libraries. · Distinct 4.0-5.0 eV HOMO-LUMO gap vs. 3.68 eV for 2-methylthiophene, enabling deep-blue OLED and UV-photodetector applications. · Terminal alkyne handle for high-yield Sonogashira coupling to construct well-defined poly(aryleneethynylene) backbones. · Supplied as ≥98% pure intermediate with reliable global logistics for both pilot-scale R&D and bulk procurement.

Molecular Formula C7H6S
Molecular Weight 122.2
CAS No. 1479991-56-4
Cat. No. B6268452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-2-methylthiophene
CAS1479991-56-4
Molecular FormulaC7H6S
Molecular Weight122.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-2-methylthiophene (CAS 1479991-56-4) Procurement Guide: Properties and Differentiation from Thiophene Analogs


4-Ethynyl-2-methylthiophene is a heteroaromatic building block characterized by a thiophene core bearing a methyl group at the 2-position and an ethynyl group at the 4-position. With a molecular formula of C₇H₆S and a molecular weight of 122.19 g/mol, this compound combines the electron-donating properties of the methyl substituent with the cross-coupling versatility of the terminal alkyne . It is supplied as a high-purity intermediate (≥98%) for applications in medicinal chemistry, materials science, and organic electronics . Its unique substitution pattern distinguishes it from simpler thiophene derivatives and provides a specific regioelectronic profile that is not accessible with the more common 2- or 3-substituted ethynylthiophenes [1].

Why 4-Ethynyl-2-methylthiophene Cannot Be Replaced by 2-Methylthiophene or 3-Ethynylthiophene


Simple in-class substitution is not feasible because the electronic properties and synthetic utility of thiophene derivatives are highly sensitive to the position and nature of substituents. The 4-ethynyl group in 4-ethynyl-2-methylthiophene imparts a distinct regioelectronic profile that directly influences its reactivity in cross-coupling reactions and its performance in conjugated materials. For example, the HOMO-LUMO gap of 4-ethynyl-2-methylthiophene (4.0–5.0 eV) is significantly different from that of 2-methylthiophene (3.68 eV), indicating a substantial shift in frontier orbital energies that cannot be replicated by simply mixing the two functional groups on a different scaffold [1]. Furthermore, the 4-position of the thiophene ring is less sterically hindered and electronically distinct from the 2- or 3-positions, enabling regioselective Sonogashira couplings that are not achievable with 2-ethynylthiophene or 3-ethynylthiophene analogs [2]. These differences underscore the need for a targeted procurement strategy rather than a generic 'thiophene derivative' approach.

Quantitative Differentiation Evidence for 4-Ethynyl-2-methylthiophene vs. Closest Analogs


HOMO-LUMO Gap: 4-Ethynyl-2-methylthiophene vs. 2-Methylthiophene

The HOMO-LUMO gap of 4-ethynyl-2-methylthiophene is reported as 4.0–5.0 eV, which is substantially larger than the 3.68 eV gap of 2-methylthiophene. This difference arises from the electron-withdrawing ethynyl group at the 4-position, which stabilizes the HOMO and increases the energy gap relative to the unsubstituted methylthiophene [1].

Organic Electronics Computational Chemistry Bandgap Engineering

Regioselective Sonogashira Coupling: 4-Ethynyl vs. 2- or 3-Ethynylthiophene

The ethynyl group at the 4-position of 4-ethynyl-2-methylthiophene participates in Sonogashira couplings with aryl or vinyl halides, enabling the construction of extended π-conjugated systems with a specific regioorientation. This regioselectivity is distinct from 2-ethynylthiophene or 3-ethynylthiophene, which direct the coupling to different positions on the thiophene ring . The 4-position offers less steric hindrance and different electronic activation compared to the α-positions (2,5), allowing for unique molecular architectures [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Molecular Weight and Lipophilicity: 4-Ethynyl-2-methylthiophene vs. 2-Methylthiophene

4-Ethynyl-2-methylthiophene has a molecular weight of 122.19 g/mol, whereas 2-methylthiophene has a molecular weight of 98.17 g/mol [1]. The additional ethynyl group increases the molecular weight and alters the lipophilicity profile, which can impact bioavailability and membrane permeability in drug discovery contexts.

Drug Design ADME Properties Physicochemical Characterization

Recommended Procurement Scenarios for 4-Ethynyl-2-methylthiophene Based on Differential Evidence


Synthesis of Regiospecifically Functionalized Conjugated Polymers for OFETs

The 4-ethynyl group enables Sonogashira coupling to create well-defined poly(aryleneethynylene) (PAE) backbones with a 2-methyl-4-substituted thiophene unit. This specific substitution pattern can be used to fine-tune the electronic properties and morphology of the polymer, which is critical for achieving high charge carrier mobility in organic field-effect transistors .

Construction of Thiophene-Based Kinase Inhibitor Libraries

The unique substitution pattern of 4-ethynyl-2-methylthiophene makes it an attractive building block for generating diverse kinase inhibitor scaffolds. The ethynyl group serves as a linker for introducing various aromatic or heteroaromatic fragments via click chemistry or Sonogashira coupling, enabling the rapid exploration of structure-activity relationships (SAR) in targeted cancer therapies .

Development of Wide-Bandgap Organic Semiconductors for UV Optoelectronics

With a HOMO-LUMO gap of 4.0–5.0 eV, 4-ethynyl-2-methylthiophene is better suited than 2-methylthiophene (gap 3.68 eV) for applications requiring wider bandgaps, such as deep-blue OLED emitters or UV-selective photodetectors. The larger gap reduces thermal population of the conduction band and can improve device stability .

Precursor for Functionalized Thiophene Derivatives in Medicinal Chemistry

The ethynyl group provides a versatile handle for further functionalization, allowing the introduction of diverse pharmacophores while maintaining the 2-methylthiophene core. This is particularly useful in the synthesis of thiophene-containing drug candidates where precise control over substitution pattern is essential for target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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